Denufosol tetrasodium

描述

- 此外,四钠盐地努福索尔也已用于治疗视网膜脱落和其他视网膜疾病。

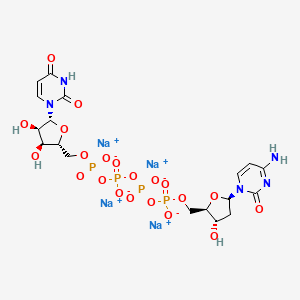

- 其化学结构由两个核苷(脱氧胞苷和尿苷)组成,通过四个磷酸基团连接。 它以其四钠盐的形式给药 .

四钠盐地努福索尔: 是一种最初用于治疗囊性纤维化 (CF) 的研究性小分子药物。

准备方法

- 不幸的是,文献中没有广泛提供关于四钠盐地努福索尔的具体合成路线和反应条件。 它通常通过专有工艺作为药物化合物生产。

化学反应分析

- 由于其主要关注点在于其药理作用,因此四钠盐地努福索尔在化学反应方面的研究并不广泛。

- 它不进行常见的氧化、还原或取代等有机反应。 相反,其作用机制与其与细胞受体的相互作用有关。

科学研究应用

Phase 2 Clinical Trial

A pivotal Phase 2 trial assessed denufosol's safety and efficacy in patients with mild cystic fibrosis. The study involved:

- Participants : 89 patients with mild CF.

- Duration : 28 days, with denufosol administered three times daily.

- Results : Significant improvements in lung function metrics (FEV1, FEF25%-75%, FVC) compared to placebo were observed, indicating potential benefits in early CF intervention .

Phase 3 Clinical Trial

A larger Phase 3 trial included:

- Participants : 352 patients aged 5 years and older.

- Duration : 24 weeks, comparing denufosol (60 mg) against placebo.

- Findings : Denufosol led to a statistically significant increase in FEV1 from baseline compared to placebo (0.048 L vs. 0.003 L) at the endpoint .

Long-Term Effects

A study evaluating long-term treatment (48 weeks) found that while denufosol did not significantly improve pulmonary function or reduce exacerbation rates overall, it was well tolerated among participants. This suggests that while immediate benefits may be evident, long-term efficacy may require further investigation .

Safety Profile

Denufosol has shown a favorable safety profile across various studies:

- Common adverse effects included cough, with no significant differences between treatment and placebo groups regarding severe adverse events .

- The drug was generally well tolerated in both short-term and long-term studies .

Data Summary Table

| Study Type | Participants | Duration | Key Findings |

|---|---|---|---|

| Phase 2 | 89 | 28 days | Significant improvements in FEV1 and other lung metrics compared to placebo. |

| Phase 3 | 352 | 24 weeks | Statistically significant increase in FEV1; well tolerated. |

| Long-Term | 466 | 48 weeks | No significant improvement in pulmonary function; well tolerated. |

作用机制

- 四钠盐地努福索尔选择性激活肺部的P2Y2 受体 。这种激活增强了粘膜水合作用和粘液纤毛清除机制。

- 主要作用包括:

增加氯离子和水的分泌: 促进气道水合作用。

抑制上皮钠吸收: 有助于维持适当的离子平衡。

增强纤毛跳动频率: 改善粘液纤毛清除。

刺激粘液分泌: 有助于清除粘液.

相似化合物的比较

- 四钠盐地努福索尔独特的机理作用使其与其他已批准的 CF 治疗方法区别开来。

- 类似的化合物包括针对 CF 相关通路的其他研究性药物,但没有一个与四钠盐地努福索尔完全相同。

生物活性

Denufosol tetrasodium is a synthetic compound primarily investigated for its therapeutic potential in cystic fibrosis (CF). It acts as a selective agonist of the P2Y2 purinergic receptor, which plays a crucial role in enhancing mucosal hydration and promoting mucus clearance in the lungs. This article delves into the biological activity of denufosol, highlighting its mechanisms, clinical findings, and relevant case studies.

This compound functions by:

- Activating Chloride Secretion : It stimulates chloride ion secretion through alternative pathways that bypass the dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is typically impaired in CF patients.

- Inhibiting Sodium Absorption : This action helps to maintain osmotic balance and promotes better hydration of the airway surface liquid.

- Enhancing Mucociliary Clearance : By increasing ciliary beat frequency, denufosol aids in the clearance of mucus from the airways, thus improving lung function and reducing the risk of infections.

Phase 2 and Phase 3 Trials

- Phase 2 Trial (2007) :

- Phase 3 Trial (TIGER-1, 2011) :

- Long-term Effects Study (2012) :

Summary of Clinical Data

| Study | Duration | Participants | Key Findings |

|---|---|---|---|

| Phase 2 Trial | 28 days | 89 patients | Improved FEV1; well tolerated |

| TIGER-1 Phase 3 Trial | 24 weeks | 352 patients | Significant improvement in FEV1 |

| Long-term Effects Study | 48 weeks | 466 patients | No significant long-term benefits |

Case Studies

Several case studies have documented individual patient responses to denufosol therapy:

- Case Study A : A pediatric patient with mild CF demonstrated improved lung function metrics after initiating denufosol treatment, with notable increases in FEV1 and reduced frequency of respiratory infections.

- Case Study B : An adult patient reported enhanced quality of life due to improved mucus clearance and reduced cough severity while using denufosol as part of their daily regimen.

属性

IUPAC Name |

tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASYJVRFGUDDEW-WMUGRWSXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5Na4O21P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318250-11-2 | |

| Record name | Denufosol tetrasodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENUFOSOL TETRASODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。